molecular formula C17H16N2O4S B3365868 Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1265235-20-8

Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B3365868
CAS No.: 1265235-20-8
M. Wt: 344.4 g/mol
InChI Key: MUVYZWCQIYKAFY-UHFFFAOYSA-N
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Description

Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1265235-20-8 ) is a protected derivative of the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, specifically designed for use as a key synthetic intermediate in organic and medicinal chemistry research . The molecule features a tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen, which serves to protect the reactive NH site during synthetic sequences, allowing for selective functionalization at other positions, such as the ester group or the pyridine ring . The ethyl ester moiety offers versatile synthetic handles for further derivatization, most commonly through hydrolysis to the corresponding carboxylic acid or through nucleophilic substitution reactions . The 7-azaindole core is a prominent structure in drug discovery due to its ability to act as a bioisostere for purines, facilitating key hydrogen-bonding interactions with biological targets . While this specific tosyl derivative is a building block, its core structure is related to compounds investigated as potent and selective inhibitors of enzymes like PDE4B, highlighting the value of this scaffold in developing therapeutics for inflammatory and central nervous system diseases . This product is intended for research purposes as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-3-23-17(20)15-11-13-5-4-10-18-16(13)19(15)24(21,22)14-8-6-12(2)7-9-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVYZWCQIYKAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743716
Record name Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265235-20-8
Record name Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Molecular Formula : C₁₀H₁₁N₂O₃S
  • CAS Number : 17288-32-3

The compound features a pyrrolo[2,3-b]pyridine core substituted with an ethyl ester and a tosyl group, which contributes to its biological activity.

Inhibition of Kinases

  • TNIK Inhibition : Research has demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibition of TNIK (TRAF2 and NCK interacting kinase). In an in-house screening, some compounds showed IC₅₀ values lower than 1 nM, indicating strong inhibitory effects on IL-2 secretion. This positions TNIK as a promising target for developing new therapeutic agents against autoimmune diseases and certain cancers .
  • SGK-1 Kinase Inhibition : Compounds related to this scaffold have also been identified as inhibitors of SGK-1 kinase, which is implicated in various disorders including cancer and metabolic syndromes. The inhibition of SGK-1 suggests potential applications in treating diseases mediated by this kinase .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives against fibroblast growth factor receptors (FGFRs). For instance:

  • FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3. One particular derivative demonstrated IC₅₀ values of 7 nM for FGFR1, showcasing its potential as a lead compound in cancer therapy targeting FGFR signaling pathways .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The inhibition of kinases such as TNIK and FGFR leads to reduced cell migration and invasion in cancer cell lines, highlighting the compound's potential as an anti-metastatic agent.

Table 1: Summary of Biological Activities

Activity TypeTargetIC₅₀ Value (nM)Reference
TNIK InhibitionTNIK< 1
Anticancer ActivityFGFRs7 (FGFR1)
SGK-1 Kinase InhibitionSGK-1Not specified

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has the molecular formula C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S and a molecular weight of 344.38 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of the tosyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. This compound is structurally related to these derivatives and may exhibit similar biological properties. Research indicates that compounds targeting FGFRs can inhibit tumor growth and metastasis in various cancer types, including breast cancer .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antibacterial properties .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Reaction Pathways

The compound can be synthesized through several reaction pathways involving tosylation reactions and subsequent cyclization processes. These methods allow for the introduction of functional groups that can enhance biological activity or improve solubility .

Case Study 1: FGFR Inhibition

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that modifications to the ethyl ester moiety can significantly enhance FGFR inhibitory activity. The lead compound exhibited IC50 values in the nanomolar range against FGFR1–3, showcasing the potential of this class of compounds in cancer therapeutics .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of pyrrolo[2,3-b]pyridine derivatives against common pathogens. Preliminary results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive bacteria, suggesting that this compound could be further evaluated for its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrrolopyridine derivatives, highlighting differences in substituents, synthetic yields, and physicochemical properties.

Compound Name Substituents Yield Molecular Formula CAS Number Key References
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1-Tosyl, 2-COOEt N/A C₁₇H₁₇N₂O₄S Not provided Inferred
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6-Bromo, 2-COOEt N/A C₁₀H₉BrN₂O₂ 577711-94-5
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Chloro, 2-COOEt 60% C₁₀H₉ClN₂O₂ 1083181-28-5
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 4-Methyl, 2-COOEt N/A C₁₁H₁₂N₂O₂ 91350-91-3
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Methoxy, 2-COOEt (isomeric core) 85% C₁₁H₁₂N₂O₃ Not provided
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Bromo, 6-Ethyl, 3-Hydroxy, 1-Me N/A C₁₃H₁₅BrN₂O₃ 1269024-72-7

Structural and Functional Comparisons

Substituent Effects on Reactivity: The tosyl group in the target compound introduces a strong electron-withdrawing sulfonamide moiety, which enhances stability and facilitates nucleophilic substitution reactions compared to halogenated analogs like the 5-chloro or 6-bromo derivatives . Methoxy and methyl groups (e.g., 5-methoxy, 4-methyl) improve lipophilicity, enhancing membrane permeability in biological systems .

Synthetic Yields :

  • Derivatives with methoxy groups (e.g., 9c in ) achieve higher yields (85%) due to the electron-donating nature of the substituent, which stabilizes intermediates during hydrogenation .
  • Halogenated analogs (e.g., 5-chloro, 6-bromo) typically exhibit moderate yields (~60%), likely due to steric and electronic challenges during coupling or cyclization steps .

Physicochemical Properties :

  • The tosyl derivative is expected to have higher molecular weight (C₁₇H₁₇N₂O₄S, ~345.4 g/mol) and lower aqueous solubility compared to smaller analogs like the 4-methyl derivative (C₁₁H₁₂N₂O₂, ~204.2 g/mol) .
  • Hydroxyl and ester groups (e.g., 3-hydroxy in ) introduce hydrogen-bonding sites, improving crystallinity and facilitating purification .

Applications in Drug Discovery :

  • Brominated and chlorinated derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for kinase inhibitors .
  • Methyl and methoxy analogs serve as precursors for prodrugs due to their metabolic stability .

Research Findings and Data

Spectroscopic Data

  • ¹H NMR : Esters in this class exhibit characteristic ethyl ester signals (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂). Tosyl groups show aromatic protons at δ ~7.7 ppm (meta to sulfonyl) and δ ~7.3 ppm (ortho to sulfonyl) .
  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 345.4 for the tosyl derivative) .

Q & A

Q. How can the synthesis of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate be optimized for yield and purity?

  • Methodological Answer : Optimization involves selecting appropriate coupling agents (e.g., tosyl chloride) and reaction conditions. For similar pyrrolopyridine esters, microwave-assisted synthesis or Pd-catalyzed cross-coupling reactions have improved yields (e.g., Ethyl 5-bromo derivatives achieved >70% purity via Buchwald-Hartwig amination) . Key parameters include temperature control (60–100°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for tosyl group introduction). Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization enhances purity .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., tosyl methyl protons at δ 2.4 ppm, pyrrolo NH signal at δ 11–12 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+^+ peak at m/z ~415 for the target compound) .
  • X-ray Crystallography : Resolves torsional angles and hydrogen-bonding networks. SHELXL refinement (via Olex2 or similar software) is recommended for high-precision structural analysis .

Q. What functionalization strategies are viable for modifying the tosyl or ester groups?

  • Methodological Answer :
  • Tosyl Group : Nucleophilic substitution with amines or thiols under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) .
  • Ester Hydrolysis : Use NaOH/EtOH to yield carboxylic acid derivatives for further coupling (e.g., amide formation via EDC/HOBt) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3_3)4_4, 90°C) for biaryl derivatives .

Advanced Research Questions

Q. How does the tosyl group influence the compound’s reactivity and biological activity compared to halogenated analogs?

  • Methodological Answer : The tosyl group enhances electrophilicity at the 1-position, facilitating nucleophilic displacement. Compared to bromo analogs (e.g., Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate), tosyl derivatives show slower kinetics in substitution reactions but improved stability under acidic conditions. Bioactivity assays (e.g., kinase inhibition) require comparative IC50_{50} profiling: halogenated analogs often exhibit higher potency (e.g., IC50_{50} = 0.36 µM for CDK inhibition in bromo derivatives) .

Q. What experimental and computational approaches resolve contradictions in bioactivity data for pyrrolopyridine derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} assays across multiple cell lines (e.g., HCT-116, HEK293) to account for cell-type specificity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., FGFR1 or CDK2). Compare binding poses of tosyl vs. bromo derivatives to explain activity differences .
  • Metabolic Stability Assays : LC-MS/MS analysis of microsomal turnover (human liver microsomes) identifies degradation pathways affecting activity .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include disordered solvent molecules and twinning. SHELXL’s twin refinement (TWIN/BASF commands) and ISOR/SADI restraints improve model accuracy. For example, SHELXL refined Ethyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives with R1_1 < 0.05 . High-resolution data (d < 0.8 Å) and low-temperature (100 K) data collection mitigate thermal motion artifacts.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
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Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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